3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)pyrrolidine
Description
The compound 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)pyrrolidine features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a cyclopropyl group. Position 6 of the heterocycle is linked via an oxymethyl bridge to a pyrrolidine ring, which is further functionalized at position 1 with an oxane-2-carbonyl (tetrahydropyran-2-carbonyl) group.
Properties
IUPAC Name |
[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(oxan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c25-19(15-3-1-2-10-26-15)23-9-8-13(11-23)12-27-17-7-6-16-20-21-18(14-4-5-14)24(16)22-17/h6-7,13-15H,1-5,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYRESOXURIDJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)pyrrolidine generally involves multi-step organic synthesis techniques. Key steps may include the formation of the triazolo-pyridazinyl core, followed by the attachment of the pyrrolidine and oxane-2-carbonyl groups. Typical reaction conditions could involve the use of organic solvents, catalysts, and temperature control to optimize yield and purity.
Industrial Production Methods: Large-scale industrial production might rely on streamlined synthetic pathways with cost-effective and scalable processes. Continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or pyrrolidine moieties, leading to the formation of oxides or ketones.
Reduction: Reduction reactions might involve hydrogenation or hydride transfer, targeting the triazolo-pyridazinyl group or other unsaturated bonds.
Common Reagents and Conditions Used:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution Reagents: Halides (chlorides, bromides), Grignard reagents.
Major Products Formed from These Reactions: Depending on the specific reaction and conditions, major products may include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is of interest in synthetic organic chemistry for developing new materials and exploring reaction mechanisms. Its complex structure makes it a valuable model for studying chemical reactivity and stability.
Biology: In biological research, the compound might be investigated for its interactions with biological macromolecules, potential as a biochemical probe, or its effects on cellular pathways.
Medicine: Potential medicinal applications could include exploring its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. It could also be studied for its therapeutic potential in treating specific diseases or conditions.
Industry: Industrial uses might involve its application in developing new pharmaceuticals, agrochemicals, or materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)pyrrolidine exerts its effects depends on its interaction with specific molecular targets. It may bind to enzymes, receptors, or other proteins, influencing their function and triggering downstream pathways. The compound’s unique structure allows for multiple points of interaction, contributing to its potential versatility in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is a versatile pharmacophore, and its derivatives exhibit diverse biological activities. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Triazolopyridazine Derivatives
Key Observations
Substituent-Driven Activity: The cyclopropyl group at position 3 (shared by the target compound and Compound 10) is associated with enhanced metabolic stability and hydrophobic interactions in binding pockets .
Biological Target Diversity :
- Kinase Inhibition : Vebreltinib and FEA highlight the scaffold’s adaptability for tyrosine kinase inhibition, with fluorine-containing groups (e.g., in vebreltinib) improving target affinity .
- Epigenetic Modulation : Compound 10’s indole-cyclopropyl substitution enables bromodomain binding, suggesting the scaffold’s utility in epigenetic drug discovery .
Synthetic Flexibility :
- Derivatives like E-4b () and Lin28-1632 () demonstrate the scaffold’s compatibility with diverse synthetic routes, including coupling reactions and sulfonamide formations .
Research Findings and Implications
- Structural Uniqueness : The target compound’s oxane-2-carbonyl-pyrrolidine moiety distinguishes it from most documented analogues, which typically feature aromatic or alkylamine substituents. This modification may confer unique pharmacokinetic properties, such as enhanced blood-brain barrier penetration or reduced cytochrome P450 interactions.
- Contradictions/Gaps : (PubChem entry) lacks accessible data, highlighting the need for experimental validation of the compound’s bioactivity and physicochemical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
